molecular formula C19H19N3O4 B3635155 2-(4-nitrophenyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide

2-(4-nitrophenyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide

Cat. No.: B3635155
M. Wt: 353.4 g/mol
InChI Key: SQHUJGNQODCTIJ-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide is an organic compound that features a nitrophenyl group, a pyrrolidine ring, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide typically involves the following steps:

    Formation of the Acetamide Linkage: This can be achieved by reacting 2-(pyrrolidine-1-carbonyl)phenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide linkage can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: The major product is 2-(4-aminophenyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-(4-nitrophenyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide: This compound is similar but has an amine group instead of a nitro group.

    N-(2-phenylacetyl)-2-(4-nitrophenyl)pyrrolidine: This compound has a similar structure but with different substitutions on the pyrrolidine ring.

Uniqueness

2-(4-nitrophenyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide is unique due to the presence of both a nitrophenyl group and a pyrrolidine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-nitrophenyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-18(13-14-7-9-15(10-8-14)22(25)26)20-17-6-2-1-5-16(17)19(24)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHUJGNQODCTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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